![molecular formula C20H23N3O2 B2728209 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 329978-00-9](/img/structure/B2728209.png)
4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a type of quinolinyl-pyrazole . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells .
Synthesis Analysis
Quinolinyl-pyrazoles are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, two series of pyrazole tethered quinolines were synthesized by conventional and microwave irradiation methods in the presence of indium(III) chloride catalyst by treating 3-acyl-quinolin-2-one and 4-hydroxy-3-acyl-quinolin-2-one with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound is derived from the quinoline structure, which is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . The quinoline scaffold was first extracted in 1834 from coal tar .Chemical Reactions Analysis
The synthesis of quinolinyl-pyrazoles involves various chemical reactions. For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of pyrazoloquinoline derivatives has shown promising results. For instance, a study reported the synthesis of quinolin-2-ol derivatives demonstrating substantial antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as significant antifungal activity against Penicillium citrinum and Aspergillus niger. Compounds within this class have been found to possess higher antifungal activity than the standard drug ketoconazole against P. citrinum (Sarveswari et al., 2014).
Antitubercular Agents
Substituted benzoquinazolines and pyrazoles have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Certain derivatives showcased significant anti-tubercular activity, highlighting the therapeutic potential of pyrazoloquinoline compounds in combating tuberculosis (Maurya et al., 2013).
Antimycobacterial Activity
A study focused on the three-component synthesis of benzopyrazoloquinolindiones revealed their efficacy against fifteen Mycobacterium spp. strains. The most active compounds exhibited the highest inhibitory activity, which was correlated with their lipophilicity and lesser polarity, indicating their potential as antimycobacterial agents (Quiroga et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, also known as GNF-Pf-763, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) in Plasmodium falciparum .
Mode of Action
GNF-Pf-763 interacts with its target, the pfmfr3 transporter, in a way that leads to decreased sensitivity to the compound itself and other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-763 may interfere with the function of the pfmfr3 transporter, thereby affecting the parasite’s ability to resist the action of certain antimalarial compounds .
Biochemical Pathways
It is known that the compound affects the function of the pfmfr3 transporter, which is thought to play roles in mitochondrial transport . This suggests that GNF-Pf-763 may influence pathways related to mitochondrial function and energy production in the parasite.
Result of Action
The action of GNF-Pf-763 results in decreased sensitivity of Plasmodium falciparum to the compound itself and other antimalarial compounds with a mitochondrial mechanism of action . This suggests that the compound may have a role in modulating drug resistance in the parasite.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWOYRGEJPEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

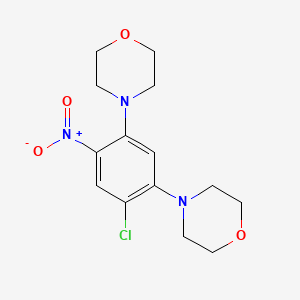
![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)
![3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2728134.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2728137.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
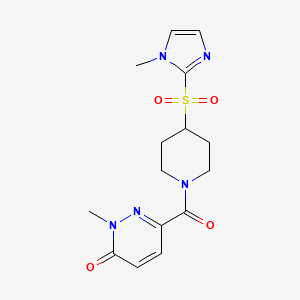
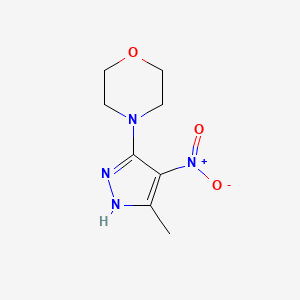
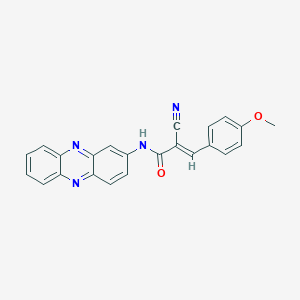
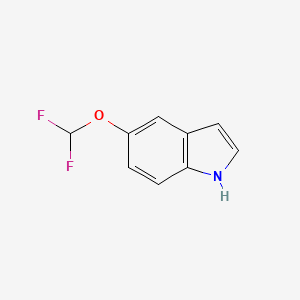
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)
